Fasn-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FASN-IN-1は、脂肪酸の合成に関与する酵素である脂肪酸合成酵素の強力かつ特異的な阻害剤です。 この化合物は、脂肪酸合成酵素の活性を標的とし、阻害するように設計されており、脂肪酸の産生を阻害し、さまざまな細胞プロセスに影響を与える可能性があります .

準備方法

FASN-IN-1の合成経路と反応条件は、複数のステップが含まれています。調製は通常、中間体の合成から始まり、その後、制御された条件下で最終生成物に変換されます。 工業生産方法には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります .

化学反応の分析

FASN-IN-1は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、幅広い科学研究の応用範囲を持っています。化学では、脂肪酸合成酵素の阻害とその脂肪酸合成への影響を研究するために使用されます。生物学では、脂肪酸合成酵素の細胞プロセスにおける役割とその治療標的としての可能性を調査するために使用されます。医学では、this compoundは、脂肪酸合成酵素が過剰発現していることが多い癌などの疾患の治療における可能性について探求されています。 業界では、新しい薬剤や治療薬の開発に使用されています .

科学的研究の応用

FASN-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of fatty acid synthase and its effects on fatty acid synthesis. In biology, it is used to investigate the role of fatty acid synthase in cellular processes and its potential as a therapeutic target. In medicine, this compound is being explored for its potential in treating diseases such as cancer, where fatty acid synthase is often overexpressed. In industry, it is used in the development of new drugs and therapeutic agents .

作用機序

FASN-IN-1は、脂肪酸合成酵素の活性を特異的に阻害することにより、その効果を発揮します。この酵素は、アセチルCoAとマロニルCoAから長鎖脂肪酸を合成する役割を担っています。this compoundは脂肪酸合成酵素を阻害することにより、脂肪酸の産生を阻害し、さまざまな細胞プロセスと経路に影響を与える可能性があります。 関連する分子標的と経路には、脂肪酸合成の阻害と脂質代謝の阻害などがあります .

類似の化合物との比較

特性

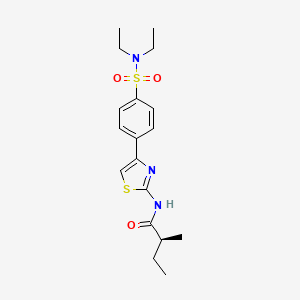

IUPAC Name |

(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMQVFSSASHOGM-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)

![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)

![(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2866595.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)

![(Z)-3-allyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2866601.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)

![N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2866605.png)

![5-Aminobenzo[D]thiazole-2-thiol](/img/structure/B2866606.png)

![4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine](/img/structure/B2866607.png)

![[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-[(1R)-1-acetyloxyethyl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate](/img/structure/B2866611.png)